3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with dimethyl groups and a nitrophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the propanamide group. The nitrophenyl group is then introduced through a condensation reaction with an aldehyde or ketone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as in-line Fourier transform infrared (FT-IR) spectroscopy can be employed to monitor the synthesis process and ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy-4-fluorobenzoic acid: Similar in structure but contains a fluorobenzoic acid group instead of a nitrophenyl group.
4-amino-3,5-dimethyl pyrazole: Shares the pyrazole ring but lacks the nitrophenyl and propanamide groups.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C16H19N5O3 |
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Molecular Weight |
329.35 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C16H19N5O3/c1-10(13-5-4-6-14(9-13)21(23)24)17-20-16(22)8-7-15-11(2)18-19-12(15)3/h4-6,9H,7-8H2,1-3H3,(H,18,19)(H,20,22)/b17-10- |
InChI Key |
CLYIZPINNFIHPM-YVLHZVERSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C(/C)\C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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